molecular formula C8H15NO2 B134580 3-(Aminomethyl)-5-methylhex-5-enoic acid CAS No. 1136478-30-2

3-(Aminomethyl)-5-methylhex-5-enoic acid

Cat. No.: B134580
CAS No.: 1136478-30-2
M. Wt: 157.21 g/mol
InChI Key: PASWFMDVINTBNV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the pharmaceutical industry, particularly in the treatment of neuropathic pain and epilepsy. It is a derivative of pregabalin, which is widely used as an anticonvulsant and anxiolytic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves several steps. One common method starts with the preparation of 3-isobutylglutaric anhydride, which is then hydrolyzed to form 3-(carbamoylmethyl)-5-methylhexanoic acid. This intermediate is further processed to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact. Techniques such as crystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylhex-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)-5-methylhex-5-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves its interaction with the GABAergic system. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(aminomethyl)-5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASWFMDVINTBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649499
Record name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136478-30-2
Record name 5,6-Dehydro pregabalin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Aminomethyl)-5-methylhex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DEHYDRO PREGABALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of 3-(Aminomethyl)-5-methylhex-5-enoic acid in relation to Pregabalin?

A: this compound (PRG-5E) is identified as an impurity found in Pregabalin. [] The presence of impurities like PRG-5E can impact the purity, safety, and efficacy of pharmaceutical products. The research highlights the importance of monitoring and controlling the levels of PRG-5E during Pregabalin manufacturing to ensure drug quality. []

Q2: How can the levels of this compound in Pregabalin be controlled?

A: While the provided abstract does not delve into specific methods for controlling PRG-5E levels, it does mention that the research presents a method for producing Pregabalin with reduced levels of this impurity. [] This suggests that modifications to the manufacturing process of Pregabalin can be implemented to minimize the formation of PRG-5E.

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